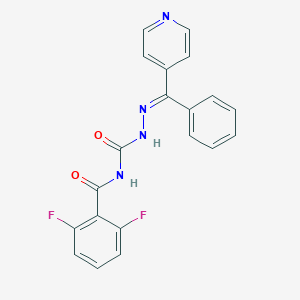
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, also known as MDCC, is a chemical compound that has gained interest in scientific research due to its unique properties. MDCC is a yellow crystalline powder that is soluble in organic solvents. It has a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol.
Mecanismo De Acción
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde works by reacting with ROS to produce a fluorescent signal. The mechanism of action involves the oxidation of the methoxy group on the 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde molecule by ROS, which results in the formation of a highly fluorescent compound. The fluorescence can be detected using a fluorescence microscope or a fluorescence plate reader.
Biochemical and Physiological Effects:
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has been shown to have low toxicity and does not cause significant changes in cell viability or morphology. It has been used to detect ROS in various cell types, including cancer cells and neurons. In addition, 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has been used in animal models to detect ROS in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has several advantages for lab experiments. It is easy to synthesize, has high stability, and is highly specific for ROS detection. It can be used in a wide range of cell types and is compatible with various imaging techniques. However, 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has some limitations. It requires the use of a fluorescence microscope or a fluorescence plate reader for detection, which may not be available in all labs. In addition, it has limited use in detecting other reactive species such as reactive nitrogen species.
Direcciones Futuras
There are several future directions for 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde research. One direction is the development of 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde-based sensors for in vivo imaging of ROS in animal models. Another direction is the modification of 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde to improve its specificity for detecting specific ROS species. 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde can also be used in combination with other imaging techniques such as magnetic resonance imaging (MRI) or positron emission tomography (PET) for more accurate detection of ROS in vivo. Finally, 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde can be used in the development of new cancer therapies that target ROS in cancer cells.
Conclusion:
In conclusion, 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is a unique chemical compound that has gained interest in scientific research due to its ability to detect reactive oxygen species in cells. It has several advantages for lab experiments and has potential applications in cancer therapy and disease diagnosis. Further research is needed to fully explore the potential of 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde in these areas.
Métodos De Síntesis
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde can be synthesized through the condensation reaction of 2,2-dimethylchromene-6-carbaldehyde and 4-methoxyphenylhydrazine in the presence of a catalyst. The reaction occurs under reflux in a solvent such as ethanol or methanol. The product can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has been used in scientific research as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a role in cellular signaling and oxidative stress. The ability to detect ROS in cells is crucial in understanding various diseases such as cancer, diabetes, and neurodegenerative disorders. 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has also been used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer that is activated by light to produce reactive oxygen species that can selectively damage cancer cells.
Propiedades
Número CAS |
62291-19-4 |
|---|---|
Nombre del producto |
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde |
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
7-methoxy-2,2-dimethylchromene-6-carbaldehyde |
InChI |
InChI=1S/C13H14O3/c1-13(2)5-4-9-6-10(8-14)11(15-3)7-12(9)16-13/h4-8H,1-3H3 |
Clave InChI |
WWPCZJVYFGMJPA-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C=O)C |
SMILES canónico |
CC1(C=CC2=CC(=C(C=C2O1)OC)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287750.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)

![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)

![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)


![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)
![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)
![1-{4-[2-(Diphenylmethoxy)ethoxy]-4-methylhex-2-yn-1-yl}piperidine](/img/structure/B287769.png)
![1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine](/img/structure/B287772.png)
